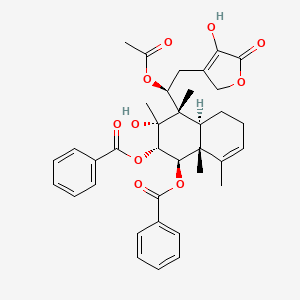

Escutbarbatina A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Scutebata A is a diterpenoid compound isolated from the plant Scutellaria barbata, which is traditionally used in Chinese medicine. This compound has garnered attention due to its potential antitumor properties, exhibiting weak cytotoxicity against certain cancer cell lines .

Aplicaciones Científicas De Investigación

Scutebata A has several scientific research applications, including:

Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.

Biology: Investigated for its role in cellular processes and interactions.

Medicine: Explored for its potential antitumor activity, particularly in inducing apoptosis in cancer cells.

Mecanismo De Acción

Scutebata A is a diterpenoid isolated from Scutellaria barbata, a plant traditionally used in the treatment of cancers . This compound exhibits antitumor activity and has been the subject of extensive research due to its potential therapeutic applications .

Target of Action

Scutebata A primarily targets cancer cells, exhibiting weak cytotoxicity against the SK-BR-3 cell line

Mode of Action

Scutebata A interacts with its targets by inducing dose-dependent apoptosis . Apoptosis is a form of programmed cell death, which is often dysregulated in cancer cells. By inducing apoptosis, Scutebata A can effectively eliminate cancer cells .

Biochemical Pathways

The major class of proteins down-regulated by Scutebata A are pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . By down-regulating these proteins, Scutebata A releases the molecular brakes on apoptosis in cell death-evading cancer cells .

Result of Action

The primary result of Scutebata A’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially slows the progression of the disease .

Análisis Bioquímico

Biochemical Properties

Scutebata A interacts with various biomolecules in the body, playing a significant role in biochemical reactions. It has been found to exhibit cytotoxic activity against certain cancer cells, such as SK-BR-3, with an IC50 value of 15.2 μM . This suggests that Scutebata A may interact with enzymes and proteins within these cells, affecting their function and contributing to its antitumor activity.

Cellular Effects

Scutebata A has been observed to have effects on various types of cells and cellular processes. Specifically, it has been found to induce dose-dependent apoptosis, particularly in cancer cells . This suggests that Scutebata A influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Scutebata A involves its interaction with pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . It is proposed that Scutebata A works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Scutebata A is primarily extracted from the herb Scutellaria barbata. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Scutebata A. The compound is typically produced in research laboratories through extraction from the plant source.

Análisis De Reacciones Químicas

Types of Reactions: Scutebata A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparación Con Compuestos Similares

- Scutebarbatine A

- Scutebarbatine B

- Scutebarbatine G

Comparison: Scutebata A is unique due to its specific molecular structure and the particular pathways it influences. While similar compounds like Scutebarbatine A and Scutebarbatine B also exhibit antitumor properties, Scutebata A’s distinct mechanism of action and selective cytotoxicity make it a compound of significant interest in cancer research .

Propiedades

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O10/c1-21-13-12-18-26-34(21,3)29(45-31(39)23-14-8-6-9-15-23)30(46-32(40)24-16-10-7-11-17-24)36(5,42)35(26,4)27(44-22(2)37)19-25-20-43-33(41)28(25)38/h6-11,13-17,26-27,29-30,38,42H,12,18-20H2,1-5H3/t26-,27-,29-,30-,34-,35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHAGJNJHZQWGU-OZWIMJHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)